(2S,3R,4S)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (2S,3R,4S)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Brand Name: Vulcanchem
CAS No.: 174955-57-8
VCID: VC0071433
InChI: InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1
SMILES: C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol

(2S,3R,4S)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

CAS No.: 174955-57-8

Main Products

VCID: VC0071433

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

(2S,3R,4S)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol - 174955-57-8

CAS No. 174955-57-8
Product Name (2S,3R,4S)-4-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
IUPAC Name (2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1
Standard InChIKey XLAFLMYNXDUGLH-VMHSAVOQSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N
SMILES C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N
Canonical SMILES C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N
Synonyms 2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL
PubChem Compound 11196050
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator